molecular formula C4H5BrO2 B1338077 1-Bromocyclopropanecarboxylic acid CAS No. 89544-84-3

1-Bromocyclopropanecarboxylic acid

Cat. No.: B1338077
CAS No.: 89544-84-3
M. Wt: 164.99 g/mol
InChI Key: LGHSAVSEBATWBX-UHFFFAOYSA-N
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Description

1-Bromocyclopropanecarboxylic acid is an organic compound with the molecular formula C₄H₅BrO₂ It is a brominated derivative of cyclopropanecarboxylic acid and is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopropanecarboxylic acid. This reaction typically uses bromine (Br₂) in the presence of a solvent such as tetrachloroethane. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1-Bromocyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopropanecarboxylic acid.

    Reduction Reactions: The compound can be reduced to cyclopropanecarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidizing agents can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Major Products:

Scientific Research Applications

1-Bromocyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromocyclopropanecarboxylic acid involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The cyclopropane ring’s strain energy also contributes to its reactivity, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Bromocyclopropanecarboxylic acid is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its bromine atom provides a good balance between reactivity and stability, allowing for controlled chemical transformations .

Properties

IUPAC Name

1-bromocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSAVSEBATWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511910
Record name 1-Bromocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89544-84-3
Record name 1-Bromocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89544-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromocyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-bromocyclopropanecarboxylic acid in the synthesis of cyclopropylidenemethanones?

A1: this compound serves as a key starting material for generating cyclopropylidenemethanones. The research paper [] describes a method where the mixed anhydride of this compound and diethyl hydrogen phosphonate is treated with a zinc-based reducing agent. This reduction reaction leads to the formation of the desired cyclopropylidenemethanone. This method proves advantageous for generating various cyclopropylidenemethanones, which can then undergo dimerization reactions.

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